2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol
Overview
Description
The compound “2-{2-[4-(methylsulfonyl)phenyl]-1H-benzimidazol-1-yl}ethanol” is a benzimidazole derivative. Benzimidazoles are a class of heterocyclic aromatic organic compounds that are structurally similar to benzene and imidazole . The methylsulfonyl group attached to the phenyl ring is a common functional group in organic chemistry, known for its sulfonyl and methyl properties .
Molecular Structure Analysis
The molecular structure of this compound would likely show the characteristic bicyclic structure of benzimidazoles, with the added methylsulfonyl group on the phenyl ring .Chemical Reactions Analysis
Benzimidazoles, in general, are known to participate in various chemical reactions. They can act as ligands in coordination chemistry and can undergo electrophilic substitution . The presence of the methylsulfonyl group may influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Benzimidazoles are generally solid at room temperature and have a high melting point .Mechanism of Action
Safety and Hazards
Future Directions
The future directions for this compound would depend on its potential applications. Benzimidazoles have found use in a wide range of fields, from medicine to materials science . The introduction of a methylsulfonyl group could potentially alter the properties of the benzimidazole, opening up new avenues for research and application.
Properties
IUPAC Name |
2-[2-(4-methylsulfonylphenyl)benzimidazol-1-yl]ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-22(20,21)13-8-6-12(7-9-13)16-17-14-4-2-3-5-15(14)18(16)10-11-19/h2-9,19H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHFSKCPGYPTCV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2CCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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